4'-bromo-[1,1'-biphenyl]-4-carbonitrile CAS 57774-35-3 physical and chemical properties
4'-bromo-[1,1'-biphenyl]-4-carbonitrile CAS 57774-35-3 physical and chemical properties
An In-depth Technical Guide to 4'-bromo-[1,1'-biphenyl]-4-carbonitrile: Synthesis, Properties, and Applications
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of constructing complex molecular architectures is paramount. 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 57774-35-3) emerges as a preeminent building block, valued for the strategic orthogonality of its functional groups.[1] Its structure, a stable biphenyl framework, is adorned with an aryl bromide at one terminus and a nitrile group at the other. This unique arrangement permits selective, stepwise chemical modifications, offering chemists precise control over molecular elaboration.[1] The aryl bromide serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the nitrile group provides a gateway to a host of other functionalities, including carboxylic acids, amines, and heterocycles. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is the foundation of its effective use in research and development.
Core Physicochemical Properties
The fundamental properties of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile are summarized below. This data is critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 57774-35-3 | [1] |
| Molecular Formula | C₁₃H₈BrN | [2] |
| Molecular Weight | 258.11 g/mol | [1][2] |
| Appearance | Solid, white to light yellow crystalline powder | |
| Melting Point | 144 °C | [3] |
| Boiling Point | 120 °C at 1 Torr | [3] |
| InChI Key | BHVHKOVPWZKVCC-UHFFFAOYSA-N | [1][2] |
Predicted Solubility Profile
While quantitative solubility data is not extensively published, the polarity and structure of the molecule allow for expert prediction of its solubility characteristics based on the "like dissolves like" principle.
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High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), which can solvate both the polar nitrile group and the large aromatic system.
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Moderate Solubility: Likely in common ethereal solvents like Tetrahydrofuran (THF) and 1,4-Dioxane, as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform. These are often suitable solvents for reactions.
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Low to Insoluble: Expected in non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane) and polar protic solvents like water and lower alcohols (e.g., Methanol, Ethanol), where the large, non-polar biphenyl backbone dominates.[4]
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5–7.8 ppm) corresponding to the eight distinct protons on the biphenyl rings. The specific splitting patterns arise from ortho- and meta-couplings within each ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected shifts include the nitrile carbon (C≡N) around 119-121 ppm, the carbon bearing the bromine (C-Br) around 122 ppm, and the quaternary carbons of the biphenyl linkage.[5] The aromatic carbons will appear in the typical region of δ 125-145 ppm.[5][6]
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found around 2220-2230 cm⁻¹ . Other significant peaks include C-H stretching for the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (approx. 1400-1600 cm⁻¹), and the C-Br stretching vibration in the fingerprint region (typically 500-600 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, separated by two mass units. This provides definitive evidence for the presence of a single bromine atom.
Synthesis and Mechanistic Considerations
The synthesis of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile can be approached from two primary strategic directions, hinging on which C-C bond of the biphenyl is formed last.
Caption: Primary retrosynthetic strategies for 4'-bromo-[1,1'-biphenyl]-4-carbonitrile.
Strategy A, employing a Suzuki-Miyaura cross-coupling, is often preferred due to its high functional group tolerance and the commercial availability of the requisite boronic acid and aryl halide precursors. The core of this reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the two aryl fragments.
Key Reactions and Experimental Protocols
The bifunctional nature of this molecule allows for a wide array of subsequent transformations. The Suzuki-Miyaura coupling of the aryl bromide is arguably its most valuable reaction, enabling the construction of complex terphenyls and other extended π-systems.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize 4'-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile.
Causality and Experimental Rationale:
-
Inert Atmosphere: A nitrogen or argon atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.
-
Catalyst System: Palladium(II) acetate is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity.
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Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.
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Solvent System: A mixture of an organic solvent (Toluene) and an aqueous phase is used. Toluene solubilizes the organic starting materials and intermediates, while the water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.
Step-by-Step Procedure:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (2.58 g, 10.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (210 mg, 0.8 mol%).
-
Solvent Addition & Degassing: Add a solvent mixture of Toluene (40 mL) and deionized water (10 mL). Seal the flask with a septum, and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Reaction Execution: Place the flask under a positive pressure of nitrogen and heat the mixture to 85-90 °C in an oil bath. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with two additional portions of ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (50 mL) and saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Materials Science and Drug Discovery
The rigid, conjugated biphenyl core of this molecule makes it an ideal scaffold for materials with interesting electronic and photophysical properties.
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Organic Electronics: Derivatives of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile serve as key intermediates for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices.[5] The ability to tune the electronic properties by adding different substituents via cross-coupling allows for the rational design of materials with specific charge-transport capabilities or emission colors.
-
Liquid Crystals: The elongated, rod-like shape of the biphenyl structure is a common motif in liquid crystal molecules. Further functionalization can lead to the synthesis of materials for advanced display technologies.
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Medicinal Chemistry: The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable starting point for synthesizing analogs of drugs like sartans (angiotensin II receptor blockers), where the biphenyl core is essential for biological activity.[7] The nitrile group itself is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
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Hazard Classification: May cause skin irritation (H315) and serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid dust formation. Keep the container tightly closed in a dry, well-ventilated place.
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First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Conclusion
4'-bromo-[1,1'-biphenyl]-4-carbonitrile is more than just a chemical intermediate; it is a versatile platform for innovation. Its bifunctional nature provides a reliable and predictable entry point for the synthesis of a vast library of complex organic molecules. For researchers in materials science and drug discovery, mastering the reactivity of this compound opens doors to new materials with tailored properties and novel drug candidates with enhanced efficacy. Its continued relevance underscores the power of strategic molecular design in advancing chemical science.
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